4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
“4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C6H6N2O3S . It has a molecular weight of 186.19 g/mol . The compound is solid in form .
Molecular Structure Analysis
The compound has a pyrimidine ring with a hydroxy group at the 4th position and a methylthio group at the 2nd position . The carboxylic acid group is attached to the 5th position of the pyrimidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.19 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . The exact mass is 186.00991323 g/mol . The compound is solid in form .Scientific Research Applications
Tautomeric Equilibria and Molecular Interactions
The compound 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid plays a significant role in the tautomeric equilibria of nucleic acid bases. A study by Person et al. (1989) examined the effects of molecular interactions on tautomeric equilibria, especially in the context of purine and pyrimidine bases. This research highlights the change in tautomeric equilibria due to environmental interactions, contributing to the understanding of the biological significance and potential mutagenic consequences of such shifts in equilibria (Person et al., 1989).
Synthesis of Pyrimidoquinolines
Kumar et al. (2001) described a method for synthesizing pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines, starting from barbituric acid derivatives. This synthesis route contributes to the broader knowledge of pyrimidine derivatives and their potential applications in various fields, including biological activities (Kumar et al., 2001).
Anti-Inflammatory Activity of Tetrahydropyrimidine Derivatives
Gondkar et al. (2013) explored the anti-inflammatory potential of substituted 1,2,3,4-tetrahydropyrimidine derivatives. The study revealed potent in-vitro anti-inflammatory activity and emphasized the necessity of further investigation to understand the underlying anti-inflammatory mechanisms of these compounds (Gondkar et al., 2013).
Applications in Cancer Treatment
Gmeiner (2020) reviewed the developments in fluorine chemistry, especially relating to the precise use of fluorinated pyrimidines to treat cancer. The paper discusses the synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, and provides insights into the perturbation of nucleic acid structure and dynamics by fluorinated pyrimidines (Gmeiner, 2020).
Synthesis of Pyranopyrimidine Derivatives
Parmar et al. (2023) covered synthetic pathways for developing 5H-pyrano[2,3-d]pyrimidine derivatives, highlighting the role of hybrid catalysts in these syntheses. This review article focuses on the broader applicability and bioavailability of the pyranopyrimidine core, with implications for medicinal and pharmaceutical industries (Parmar et al., 2023).
Synthesis and Pharmacokinetics of p-Coumaric Acid Conjugates
Pei et al. (2016) provided a comprehensive review of p-coumaric acid (4-hydroxycinnamic acid) and its conjugates, discussing their occurrence, bioavailability, bioaccessibility, and biological activities. The review compares the bioactivities of p-coumaric acid with its conjugates, underscoring the strengthening of biological activities through conjugation (Pei et al., 2016).
properties
IUPAC Name |
2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJQWKFKCJUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304363 | |
Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | |
CAS RN |
397308-78-0 | |
Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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